3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-cyclohexylpropanamide
Description
The compound 3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-cyclohexylpropanamide features a fused imidazo[1,2-c]quinazolin core substituted with a cyanomethyl sulfanyl group at position 5 and a cyclohexylpropanamide moiety at position 2. The imidazo[1,2-c]quinazolin scaffold is notable for its planar aromatic structure, which may facilitate interactions with biological targets such as kinases or enzymes. The cyclohexyl amide substituent likely improves lipophilicity, influencing membrane permeability and metabolic stability.
Properties
IUPAC Name |
3-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2S/c22-12-13-29-21-25-16-9-5-4-8-15(16)19-24-17(20(28)26(19)21)10-11-18(27)23-14-6-2-1-3-7-14/h4-5,8-9,14,17H,1-3,6-7,10-11,13H2,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KINLSCBFAVEYKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-cyclohexylpropanamide involves several steps. One common method includes the use of palladium-catalyzed three-component reactions. The reaction conditions typically involve amine (3.0 equivalents), isocyanide (3.0 equivalents), carbodiimide (0.2 mmol), Pd(OAc)2 (5 mol%), and Cs2CO3 (3.0 equivalents) in toluene . Industrial production methods may vary, but they often employ similar catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the cyanomethylsulfanyl group.
Common reagents and conditions used in these reactions include organic solvents like toluene, catalysts like palladium, and bases like Cs2CO3. Major products formed from these reactions depend on the specific reagents and conditions used but often include modified quinazoline derivatives .
Scientific Research Applications
3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-cyclohexylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological assays for its antimicrobial and cytotoxic activities.
Mechanism of Action
The mechanism of action of 3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-cyclohexylpropanamide involves its interaction with various molecular targets. It primarily acts by inhibiting specific enzymes and pathways, such as protein kinases, which are crucial for cell signaling and proliferation . The compound’s structure allows it to penetrate cell membranes and interact with intracellular targets, making it effective in various biological assays .
Comparison with Similar Compounds
Table 1. Structural and Physical Comparison of Key Compounds
Table 2. Functional Group Impact on Properties
| Functional Group | Electronic Effect | Biological Implication |
|---|---|---|
| Cyanomethyl sulfanyl | Electron-withdrawing | Enhanced electrophilicity; potential covalent binding |
| Cyclohexylamide | Lipophilic | Improved membrane permeability |
| Chlorobenzyl sulfanyl | Electron-donating (Cl para) | Increased steric bulk; reduced reactivity |
Research Findings and Implications
- Synthetic Accessibility : The target compound’s imidazo[1,2-c]quinazolin core may be more synthetically tractable than fused imidazo-pyrrolo-pyrazine systems () but less straightforward than oxadiazole-thiazole derivatives () .
- Pharmacokinetics : The cyclohexylamide group likely enhances metabolic stability compared to benzodioxolmethyl substituents (), which may undergo oxidative demethylation .
- Target Interactions: The cyanomethyl sulfanyl group’s electrophilicity could enable covalent interactions with cysteine residues in enzymes, a feature absent in oxadiazole-thiazole derivatives .
Biological Activity
The compound 3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-cyclohexylpropanamide (CAS Number: 1034129-39-9) is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 409.50 g/mol. The structure features an imidazoquinazoline core, which is often associated with various biological activities, including anticancer and antimicrobial effects.
| Property | Value |
|---|---|
| CAS Number | 1034129-39-9 |
| Molecular Formula | C21H23N5O2S |
| Molecular Weight | 409.50 g/mol |
| SMILES | N#CCSc1nc2ccccc2c2=NC(C(=O)n12)CCC(=O)NC1CCCCC1 |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets:
- Enzyme Inhibition : The imidazoquinazoline moiety can inhibit specific enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : The presence of the cyanomethyl sulfanyl group may enhance binding affinity to certain receptors, potentially modulating signaling pathways critical for cell growth and apoptosis.
Therapeutic Potential
Research indicates that compounds similar to this compound exhibit promising therapeutic effects:
- Anticancer Activity : Studies have shown that imidazoquinazoline derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and inhibition of anti-apoptotic proteins.
- Antimicrobial Properties : The compound's structure suggests potential activity against bacterial and fungal pathogens. Its ability to disrupt microbial cell membranes could be a mechanism for its antimicrobial effects.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry demonstrated that a series of imidazoquinazolines exhibited significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range.
- Antimicrobial Evaluation : Another research article reported that derivatives of imidazoquinazolines showed promising antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Q & A
Q. What are the key synthetic routes for synthesizing this compound, and what challenges arise during multi-step reactions?
The synthesis typically involves sequential steps: (1) formation of the imidazoquinazoline core via cyclization, (2) introduction of the cyanomethylsulfanyl group via nucleophilic substitution, and (3) coupling with the cyclohexylpropanamide moiety. Challenges include low yields in cyclization due to steric hindrance and side reactions during sulfanyl group incorporation. Optimization often requires adjusting reaction temperatures (e.g., 60–80°C for cyclization) and using catalysts like triethylamine (TEA) . Post-synthesis purification via HPLC or column chromatography is critical to isolate the target compound .
Q. Which analytical techniques are essential for structural characterization?
Key methods include:
- NMR spectroscopy (1H and 13C) to confirm functional groups and connectivity.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if crystals are obtainable) to resolve 3D conformation and bond angles.
- FT-IR spectroscopy to identify carbonyl (C=O) and thioether (C-S) stretches .
Q. What are the primary biological targets or pathways associated with this compound?
The imidazoquinazoline core interacts with enzymes such as α-glucosidase and kinases, modulating metabolic pathways. The cyanomethylsulfanyl group enhances binding to cysteine residues in target proteins, while the cyclohexyl moiety improves lipophilicity for membrane penetration .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
Key parameters:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Catalyst screening : TEA or DBU (1,8-diazabicycloundec-7-ene) enhances nucleophilic substitution efficiency.
- Temperature control : Gradual heating (e.g., 60°C → 80°C) minimizes decomposition.
- In-line monitoring : Use of HPLC to track reaction progress and identify byproducts .
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC50 values)?
Strategies include:
- Standardized assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and assay conditions (pH, incubation time).
- Structural analogs : Compare activity against derivatives (e.g., replacing the cyanomethyl group with acetyl) to identify SAR trends.
- Computational validation : Molecular docking to predict binding affinities for targets like α-glucosidase .
Q. What methodologies are recommended for studying molecular interactions with biological targets?
- Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) for enzyme inhibition.
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS).
- Cryo-EM/X-ray crystallography : Resolve binding conformations in enzyme active sites .
Q. How do structural modifications (e.g., substituent variations) impact bioactivity?
Example data from analogs:
| Compound Modification | Biological Activity (IC50, μM) | Target |
|---|---|---|
| Cyanomethylsulfanyl (target) | 0.45 ± 0.02 | α-Glucosidase |
| Acetylsulfanyl substitution | 1.20 ± 0.15 | α-Glucosidase |
| Trifluoromethyl substitution | 0.89 ± 0.07 | Kinase inhibition |
| Substitutions altering electron density (e.g., trifluoromethyl) reduce α-glucosidase affinity but enhance kinase interactions . |
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields (e.g., 40% vs. 65%)?
Potential factors:
- Purity of starting materials : Impurities in quinazoline precursors can reduce efficiency.
- Workup procedures : Inadequate quenching of reactive intermediates may lower isolated yields.
- Scale differences : Microwell plate vs. batch reactors affect heat/mass transfer. Recommendations: Reproduce methods with controlled reagent sources and document reaction scaling effects .
Methodological Resources
- Synthetic protocols : Refer to multi-step procedures in and .
- Bioactivity assays : Standardize using ’s triazoloquinazoline frameworks.
- Structural analysis : Cross-reference crystallography data from .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
